



Application Notes and Protocols: Sphinx31 in Diabetic Retinopathy Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in working-age adults. A key pathological feature of DR is increased vascular permeability and angiogenesis, largely driven by the pro-angiogenic isoforms of vascular endothelial growth factor (VEGF). **Sphinx31**, a potent and selective inhibitor of Serine-Arginine Rich Protein Kinase 1 (SRPK1), has emerged as a promising therapeutic agent. SRPK1 regulates the splicing of VEGF, and its inhibition by **Sphinx31** can shift the balance from pro-angiogenic to anti-angiogenic VEGF isoforms, thereby reducing retinal vascular leakage and pathological neovascularization.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for the use of **Sphinx31** in DR research.

Mechanism of Action

Sphinx31 exerts its therapeutic effect by inhibiting SRPK1, a key regulator of VEGF-A splicing. [3] In diabetic conditions, hyperglycemia activates Protein Kinase C (PKC), which in turn activates SRPK1.[3][4] Activated SRPK1 phosphorylates the splicing factor SRSF1 (Serine/Arginine-Rich Splicing Factor 1), leading to a shift in VEGF-A splicing towards the proangiogenic VEGF-A165a isoform and a decrease in the anti-angiogenic VEGF-A165b isoform. [4][5] This altered ratio contributes to increased retinal permeability and angiogenesis. **Sphinx31**, by inhibiting SRPK1, prevents the phosphorylation of SRSF1, thereby promoting the



production of the anti-angiogenic VEGF-A165b isoform and restoring the retinal barrier integrity.[4][6]



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Caption: Sphinx31 mechanism of action in diabetic retinopathy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Sphinx31** in diabetic retinopathy models.

Table 1: In Vitro Efficacy of Sphinx31



Parameter	Value	Cell Type	Condition	Reference
SRPK1 IC50	5.9 nM	-	In vitro kinase assay	[7]
SRSF1 Phosphorylation IC50	367.3 nM	RPE cells	-	[6]
SRSF1 Nuclear Localization	Reduced	RPE cells	High Glucose (HG)	[4]
RPE Monolayer Admittance	Reversed HG- induced increase (P < 0.05)	RPE cells	High Glucose (HG)	[3][4]
VEGF-A165a mRNA	~60% downregulation	HuCCA-1 cells	0.3-10 μM Sphinx31	[7]

Table 2: In Vivo Efficacy of **Sphinx31** in a Rodent Model of Diabetic Retinopathy

Parameter	Control (Diabetic)	Sphinx31 Treated (Diabetic)	Duration of Treatment	Significanc e	Reference
Retinal Permeability (10-4 cms-1)	12.67 ± 1.09	7.92 ± 1.65	7 days	P < 0.01	[2]
Retinal Permeability	Increased	Stabilized	28 days	P < 0.0001	[1][8]
Retinal Thickness	Increased	Increase blocked	28 days	P < 0.05	[1][8]

Experimental Protocols

In Vitro Protocol: Assessment of RPE Cell Monolayer Permeability



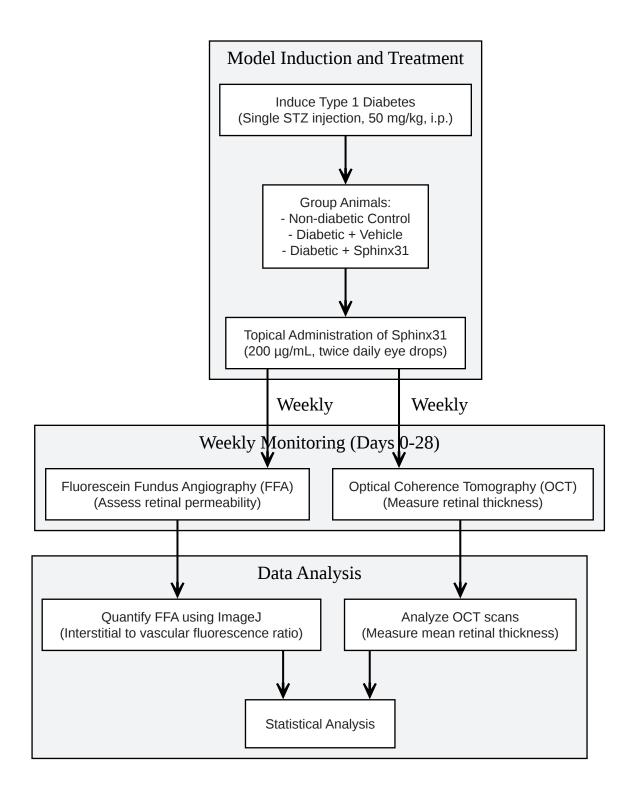
This protocol is based on the methods described in the cited literature.[1]

- 1. Cell Culture:
- Culture human Retinal Pigment Epithelial (RPE) cells to form a confluent monolayer on transwell inserts.
- 2. Hyperglycemic and Hypoxic Conditions:
- Expose the RPE cell monolayers to high glucose (HG) and hypoxic (Hx) conditions to mimic the diabetic retinal environment.[1]
- 3. Treatment with **Sphinx31**:
- Treat the cells with the desired concentration of Sphinx31 or a vehicle control.
- 4. Permeability Measurement (Electric Cell-Substrate Impedance Sensing ECIS):
- Use an ECIS system to continuously monitor the resistance of the RPE monolayer.
- A decrease in resistance indicates an increase in permeability.
- 5. Data Analysis:
- Compare the resistance measurements between the control and Sphinx31-treated groups to determine the effect of Sphinx31 on RPE monolayer permeability.

In Vivo Protocol: Evaluation of Sphinx31 in a Streptozotocin-Induced Diabetic Rat Model

This protocol is a synthesis of the methodologies reported in several studies.[1][2][4]





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Caption: Experimental workflow for in vivo evaluation of **Sphinx31**.

1. Induction of Type 1 Diabetes:



- Use male Norway Brown rats.
- Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50 mg/kg to induce type 1 diabetes.
- Confirm hyperglycemia (blood glucose > 15 mmol/L) 48 hours post-injection.
- 2. Animal Grouping and Treatment:
- Divide the animals into three groups:
 - Non-diabetic control
 - Diabetic control (receiving vehicle eye drops)
 - Diabetic treatment group (receiving **Sphinx31** eye drops)
- Administer topical eye drops (20 μL) of Sphinx31 (200 μg/mL) or vehicle control twice daily for 28 days.[2][4]
- 3. Assessment of Retinal Permeability (Fluorescein Fundus Angiography FFA):
- Perform FFA weekly from day 0 to day 28.[1]
- Anesthetize the animals and inject sodium fluorescein intraperitoneally.
- Capture retinal images using a retinal microscope (e.g., Micron IV).[2]
- Quantify the ratio of interstitial to vascular fluorescence using ImageJ to estimate permeability.[1][2]
- 4. Measurement of Retinal Thickness (Optical Coherence Tomography OCT):
- Perform OCT weekly from day 0 to day 28 to measure changes in retinal thickness.
- 5. Histological Analysis (Optional):
- At the end of the study, euthanize the animals and enucleate the eyes.



- Prepare retinal cross-sections and stain with relevant markers (e.g., IB4 for vasculature, junctional proteins) to assess vascular density and integrity.[1]
- 6. Data Analysis:
- Compare the retinal permeability and thickness between the different groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

Sphinx31 demonstrates significant potential as a therapeutic agent for diabetic retinopathy. Its targeted inhibition of SRPK1 and subsequent modulation of VEGF splicing offer a novel approach to restoring retinal vascular stability. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic utility of **Sphinx31** in preclinical models of diabetic retinopathy. Further clinical investigation is warranted to translate these promising preclinical findings into a viable treatment for patients with DR.

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